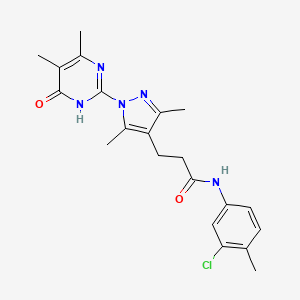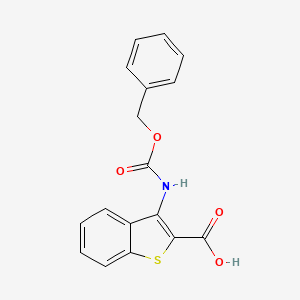
(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(4-methylpiperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(4-methylpiperazin-1-yl)methanone” is a complex organic compound. It is related to a class of compounds known as inhibitors of Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . An efficient synthesis process typically starts from simpler compounds and involves several steps, each adding or modifying parts of the molecule . The structures of the final and intermediate products are usually determined by spectral analysis .Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using techniques like X-ray crystallography, NMR spectroscopy, and computational methods . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for the inhibitory effects on ENT1 and ENT2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds are typically complex and require careful control of conditions . The reactions may involve electrophilic aromatic substitution, condensation, and other types of organic reactions .科学的研究の応用
Pharmacological Actions and Potential Therapeutic Uses
Orexin Receptor Antagonism : A novel orexin 1 and 2 receptor antagonist, identified for its potential in treating insomnia, demonstrates the importance of such compounds in neuropharmacology and sleep medicine. The study on the disposition and metabolism of [14C]SB-649868 highlights extensive metabolism and elimination, emphasizing the role of pharmacokinetics in developing new therapeutics (Renzulli et al., 2011).
Antidotal Properties in Toxicology : Compounds like 4-methylpyrazole (fomepizole) serve as antidotes in toxicology, specifically for methanol and ethylene glycol poisoning, showcasing the critical role of enzyme inhibition in mitigating toxic effects. Research into the safety and efficacy of 4-methylpyrazole in humans underlines its potential as a safer alternative to traditional treatments (Jacobsen et al., 1988).
Diagnostic and Imaging Applications : The use of fluorinated compounds in positron emission tomography (PET) imaging, such as in the study of fluorodopa (FDOPA) kinetics, exemplifies the application of chemical compounds in enhancing diagnostic imaging techniques and understanding neurotransmitter systems (Ishikawa et al., 1996).
Metabolism and Pharmacokinetics
Insights into Metabolism : Studies on the metabolism of compounds like SB-649868 provide valuable information on the biotransformation and elimination pathways of therapeutics, crucial for drug design and safety evaluation (Renzulli et al., 2011).
Analytical Techniques in Toxicology : Research on the use of NMR spectroscopy to identify and quantify xenobiotics in poisoning cases illustrates the application of analytical chemistry in clinical toxicology, facilitating rapid and accurate diagnosis and treatment decisions (Imbenotte et al., 2003).
作用機序
The mechanism of action of such compounds often involves interaction with specific biological targets. For example, some related compounds have been found to inhibit Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
特性
IUPAC Name |
[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3OS/c1-19-8-10-21(11-9-19)17(22)20-7-6-16(23-13-12-20)14-4-2-3-5-15(14)18/h2-5,16H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGNYDXAQJOYBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)N2CCC(SCC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4-Hydroxyphenyl)methyl]-3-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2H-furan-5-one](/img/structure/B2898098.png)
![N-(3-(3-methylisoxazol-5-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2898099.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2898101.png)

![8',9'-dimethoxy-10b'-methyl-6',10b'-dihydro-5'H-spiro[cyclohexane-1,1'-[1,3]oxazolo[4,3-a]isoquinolin]-3'-one](/img/structure/B2898106.png)

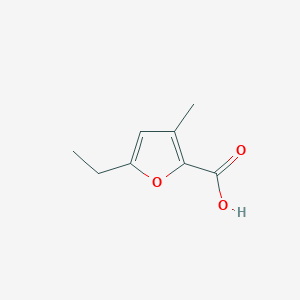
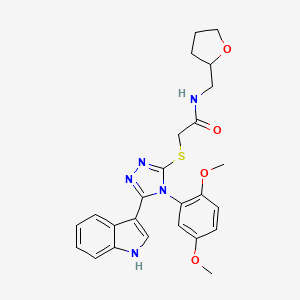
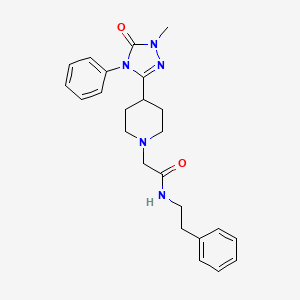
![(2Z)-1,1,3-Trimethyl-2-[(2E)-2-[2-phenylsulfanyl-3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole;tetrafluoroborate](/img/structure/B2898112.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5-methylthiophene-2-sulfonamide](/img/structure/B2898113.png)
